Regioisomeric Differentiation: para-Methoxy vs. ortho-Methoxy Benzyl Substitution
Direct head-to-head quantitative pharmacological data for the para-methoxy (CAS 941923-89-3) versus the ortho-methoxy isomer (CAS 941898-92-6) have not been published in peer-reviewed literature as of the current search. However, documented physical-chemical properties differentiate these regioisomers and provide a basis for functional distinction. The para-methoxy regioisomer (target compound) exhibits the SMILES structure COC1=CC=C(CNC(=O)C2CCN(CC2)C2=CN=C3C=CC=CC3=N2)C=C1 . The ortho-methoxy isomer (CAS 941898-92-6) features an altered spatial arrangement of the methoxy group relative to the benzyl linker, which affects molecular shape, dipole moment, and hydrogen-bonding potential. These differences are expected to translate into distinct target binding profiles, as the quinoxaline-piperidine patent literature explicitly claims that the identity and position of the benzyl substituent is a key determinant of receptor activity [1]. The para-methoxy substitution provides a linear, rod-like geometry that may favor deep hydrophobic pocket insertion, whereas the ortho-methoxy group introduces a steric kink. Quantitative selectivity data from a structurally analogous sigma receptor series show that para-substituted benzyl derivatives display up to 350-fold sigma-1/sigma-2 selectivity ratios, while the corresponding ortho-substituted analogs often exhibit reduced selectivity [2].
| Evidence Dimension | Molecular geometry and substitution pattern |
|---|---|
| Target Compound Data | Para-methoxybenzyl substitution (4-OCH3 on benzyl group); linear geometry; SMILES verified |
| Comparator Or Baseline | Ortho-methoxybenzyl analog (CAS 941898-92-6); bent geometry due to ortho substitution |
| Quantified Difference | No direct quantitative pharmacological comparison available. Geometric and electronic differences are structurally quantifiable (e.g., topological polar surface area, dipole moment) but no activity data for 941923-89-3 exists. |
| Conditions | Structural comparison based on SMILES and InChI identifiers. |
Why This Matters
Researchers designing SAR studies must discriminate between regioisomers because methoxy position on the benzyl group is a critical determinant of biological activity in quinoxaline-piperidine series; procurement of the correct isomer is essential for experimental reproducibility.
- [1] Purdue Pharma L.P. Substituted-quinoxaline-type piperidine compounds and the uses thereof. U.S. Patent Application US20100216726. 2010. View Source
- [2] Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015; 90: 491-502. View Source
